6-chloro-7-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-propyl-2H-chromen-2-one
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Overview
Description
6-chloro-7-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family This compound is characterized by its unique structure, which includes a chloro group at the 6th position, a propyl group at the 4th position, and an ether linkage with a 3,7-dimethyl-2,6-octadien-1-yl group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-propyl-2H-chromen-2-one typically involves a multi-step process
Preparation of Chromen-2-one Core: The chromen-2-one core can be synthesized using the Pechmann condensation reaction, which involves the reaction of phenol with β-ketoesters in the presence of a strong acid catalyst such as sulfuric acid.
Introduction of Chloro and Propyl Groups: The chloro group can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride. The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base such as potassium carbonate.
Attachment of 3,7-dimethyl-2,6-octadien-1-yl Group: The final step involves the etherification reaction, where the chromen-2-one derivative is reacted with 3,7-dimethyl-2,6-octadien-1-ol in the presence of a suitable catalyst like potassium carbonate in an aprotic solvent such as dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the double bonds in the 3,7-dimethyl-2,6-octadien-1-yl group, converting them into single bonds and forming saturated derivatives.
Substitution: The chloro group at the 6th position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Formation of new derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-chloro-7-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced inflammation or tumor growth.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-7-hydroxy-4-propyl-2H-chromen-2-one
- 6-chloro-7-methoxy-2H-chromen-2-one
- 7-{[(2E)-7-chloro-6-hydroxy-3,7-dimethyl-2-octen-1-yl]oxy}-2H-chromen-2-one
Uniqueness
The uniqueness of 6-chloro-7-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-propyl-2H-chromen-2-one lies in its specific structural features, such as the presence of the 3,7-dimethyl-2,6-octadien-1-yl group and the combination of chloro and propyl groups. These structural elements contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C22H27ClO3 |
---|---|
Molecular Weight |
374.9 g/mol |
IUPAC Name |
6-chloro-7-[(2E)-3,7-dimethylocta-2,6-dienoxy]-4-propylchromen-2-one |
InChI |
InChI=1S/C22H27ClO3/c1-5-7-17-12-22(24)26-20-14-21(19(23)13-18(17)20)25-11-10-16(4)9-6-8-15(2)3/h8,10,12-14H,5-7,9,11H2,1-4H3/b16-10+ |
InChI Key |
KHCHBXFWFJVLJZ-MHWRWJLKSA-N |
Isomeric SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC/C=C(\C)/CCC=C(C)C |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
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